N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride
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Overview
Description
“N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1432680-63-1 . It has a molecular weight of 344.84 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H16N2O5S2.ClH/c1-18(13,14)12(19(2,15)16)9-3-5-10(6-4-9)17-8-7-11;/h3-6H,7-8,11H2,1-2H3;1H
. This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis
This compound has a molecular weight of 344.84 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Stereoselective Microbial Reduction
The compound N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride has been explored for its potential as a chiral intermediate in the synthesis of beta-receptor antagonists like d-sotalol. Research led by Patel et al. (1993) demonstrated the stereoselective microbial reduction of a related compound to produce a chiral intermediate with high optical purity, showcasing the compound's potential in pharmaceutical synthesis. Microorganisms such as Rhodococcus and Nocardia were employed in the reduction process, achieving significant yields and purity levels (Patel et al., 1993).
Structural Studies and Supramolecular Assembly
Dey et al. (2015) focused on the structural study of nimesulidetriazole derivatives, which are closely related to N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride. The study highlighted the importance of the sulphonamide group in forming hydrogen bonds, which contribute to the compound's structural stability and potential pharmaceutical applications. The research provided insights into the molecular geometry and intermolecular interactions of these compounds, facilitating a deeper understanding of their behavior and potential uses (Dey et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N-[4-(2-aminoethoxy)phenyl]methanesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S.ClH/c1-15(12,13)11-8-2-4-9(5-3-8)14-7-6-10;/h2-5,11H,6-7,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONPFSISVXRXDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride |
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